2-cyano-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-cyano-N-(3-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of cyanoacetamide, where the cyano group is attached to the acetamide moiety, and the phenyl ring is substituted with a methoxy group at the third position
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used to build various organic heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methoxyphenyl)acetamide can be achieved through the cyanoacetylation of 3-methoxyaniline with cyanoacetic acid or its esters. One common method involves the reaction of 3-methoxyaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate, and triethylamine are commonly used bases in the synthesis and reactions of this compound.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Basic catalysts such as triethylamine are often used to facilitate condensation reactions.
Major Products Formed
Heterocyclic Compounds: Condensation reactions with aldehydes or ketones can yield various heterocyclic compounds, such as pyridines and pyrazoles.
Substituted Derivatives: Substitution reactions can produce a range of derivatives with different functional groups, enhancing the compound’s versatility in organic synthesis.
Scientific Research Applications
2-cyano-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of this compound derivatives has shown promise in developing new therapeutic agents.
Industry: The compound is used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
- 2-cyano-N-(4-methoxyphenyl)acetamide
- 2-cyano-N-(3-chlorophenyl)acetamide
Uniqueness
2-cyano-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group at the third position of the phenyl ring. This substitution can influence the compound’s reactivity and biological activity. Compared to other similar compounds, the methoxy group can enhance the compound’s solubility and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXLSDKVSJQEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357159 |
Source
|
Record name | 2-cyano-N-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91818-29-0 |
Source
|
Record name | 2-cyano-N-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-(3-methoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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